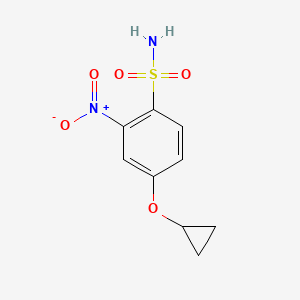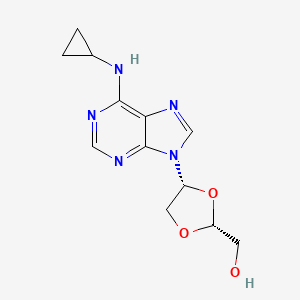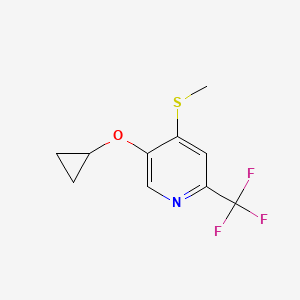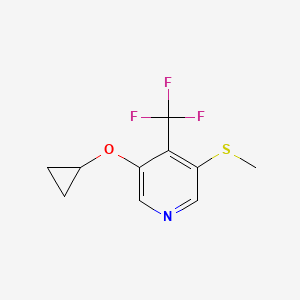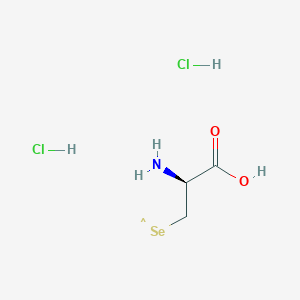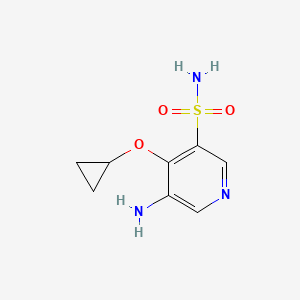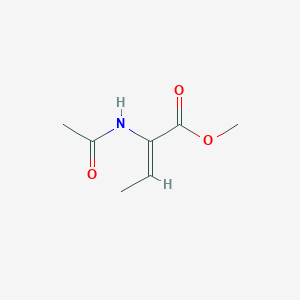
Methyl (Z)-2-acetamidobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-2-acetamidobut-2-enoate is an organic compound characterized by its unique structure, which includes an acetamido group and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (Z)-2-acetamidobut-2-enoate typically involves the reaction of acetamide with methyl acrylate under specific conditions. The reaction is often catalyzed by a base such as sodium methoxide, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl (Z)-2-acetamidobut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces saturated esters.
Scientific Research Applications
Methyl (Z)-2-acetamidobut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl (Z)-2-acetamidobut-2-enoate exerts its effects involves its interaction with various molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.
Comparison with Similar Compounds
Methyl (E)-2-acetamidobut-2-enoate: This isomer differs in the spatial arrangement of its substituents around the double bond.
Ethyl (Z)-2-acetamidobut-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (Z)-2-acetamidoprop-2-enoate: A shorter chain analogue with similar functional groups.
Uniqueness: Methyl (Z)-2-acetamidobut-2-enoate is unique due to its specific configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research.
Properties
CAS No. |
60027-53-4 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (Z)-2-acetamidobut-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4H,1-3H3,(H,8,9)/b6-4- |
InChI Key |
OKMUTEDILWZXOR-XQRVVYSFSA-N |
Isomeric SMILES |
C/C=C(/C(=O)OC)\NC(=O)C |
Canonical SMILES |
CC=C(C(=O)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid](/img/structure/B14812699.png)
![2-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)benzamide](/img/structure/B14812700.png)
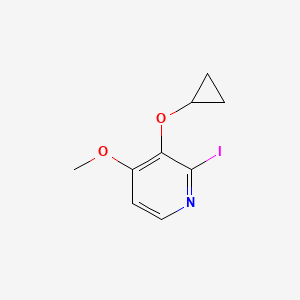
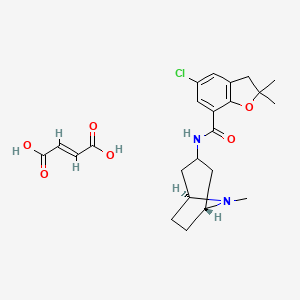
![ethyl (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-2-ethylbutanoate](/img/structure/B14812725.png)
